molecular formula C5H8S B13560829 Pent-2-yne-1-thiol

Pent-2-yne-1-thiol

Cat. No.: B13560829
M. Wt: 100.18 g/mol
InChI Key: BRUGETOCVJAAKB-UHFFFAOYSA-N
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Description

Pent-2-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a carbon atom that is part of a triple bond (alkyne). The molecular formula for this compound is C5H8S. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen bond, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-yne-1-thiol can be synthesized through various methods, including:

    Thiol-Yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated alkyne with a thiol group.

Industrial Production Methods

Industrial production of this compound often involves large-scale thiol-yne click reactions due to their high efficiency, specificity, and mild reaction conditions. These reactions can be performed under solventless conditions or in environmentally benign media such as water .

Chemical Reactions Analysis

Types of Reactions

Pent-2-yne-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Pent-2-yne-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.

    Pent-2-yne-1-amine: Contains an amino group (-NH2) instead of a thiol group.

    Pent-2-yne-1-ethyl: An ethyl group (-C2H5) replaces the thiol group.

Uniqueness

Pent-2-yne-1-thiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific reactions such as thiol-yne click chemistry, which is not possible with hydroxyl, amino, or ethyl groups .

Properties

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

pent-2-yne-1-thiol

InChI

InChI=1S/C5H8S/c1-2-3-4-5-6/h6H,2,5H2,1H3

InChI Key

BRUGETOCVJAAKB-UHFFFAOYSA-N

Canonical SMILES

CCC#CCS

Origin of Product

United States

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